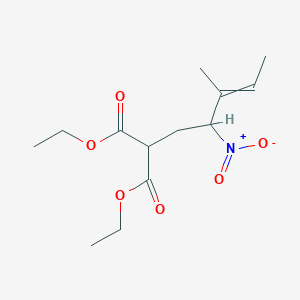
Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of two ester groups and a nitroalkene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The enolate ion formed from the compound can undergo further alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of amines.
Reduction: Formation of carboxylic acids.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (3-methyl-2-nitropent-3-en-1-yl)propanedioate involves its ability to form enolate ions, which are highly reactive intermediates in organic synthesis. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The nitro group can also undergo reduction to form amines, which can further react with other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler malonic ester without the nitroalkene moiety.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound with similar reactivity.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group.
Eigenschaften
CAS-Nummer |
62438-45-3 |
|---|---|
Molekularformel |
C13H21NO6 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
diethyl 2-(3-methyl-2-nitropent-3-enyl)propanedioate |
InChI |
InChI=1S/C13H21NO6/c1-5-9(4)11(14(17)18)8-10(12(15)19-6-2)13(16)20-7-3/h5,10-11H,6-8H2,1-4H3 |
InChI-Schlüssel |
BMNSJSYKLXNKKB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C(=CC)C)[N+](=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


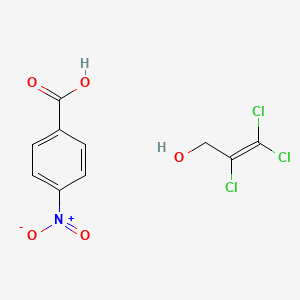
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)

![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)
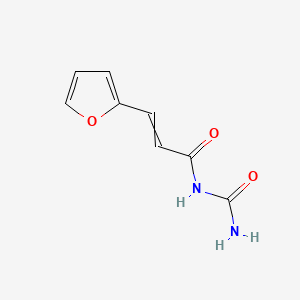
![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
![2,2,2-Trifluoro-N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B14517664.png)
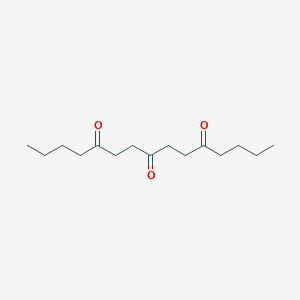
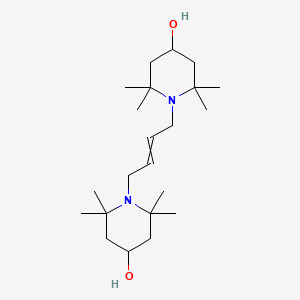
![4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14517689.png)


![2-[Hydroxy(phenyl)methyl]-6-methylcyclohexan-1-one](/img/structure/B14517725.png)
